4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

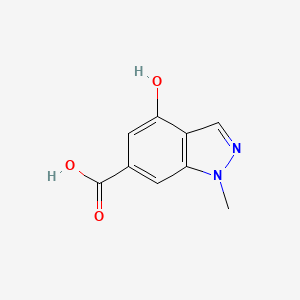

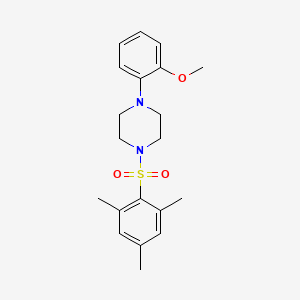

4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is used in organic synthesis .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indazole ring, which is a type of azole ring, with a hydroxy group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position .Chemical Reactions Analysis

Indazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water . It has a molecular weight of 192.17 .科学的研究の応用

Antispermatogenic Agents

Indazole derivatives have been studied for their antispermatogenic activity, which is the ability to inhibit sperm production. For example, a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have shown potent antispermatogenic activity, highlighting the potential of indazole compounds in reproductive health research (Corsi et al., 1976).

Cross-Coupling Reactions

The carboxylic acid anion moiety of indazole derivatives has been used as a directing group in cross-coupling reactions, producing various substituted nicotinic acids and triazoles. This application demonstrates the utility of indazole compounds in synthetic organic chemistry, facilitating the selective synthesis of complex molecules (Houpis et al., 2010).

Photolytic Transformations

Indazoles, upon irradiation in acidic solution, yield benzaldehydes and acetophenones as major and minor products, respectively. This photolytic behavior opens avenues for the use of indazole compounds in photochemical transformations, providing a method for the synthesis of valuable intermediates in organic synthesis (Georgarakis et al., 1971).

Structural Characterization and Synthesis

Indazoles substituted at the N-1 and N-2 positions have been synthesized, including ester and carboxylic acid derivatives. These studies not only contribute to the structural elucidation of indazole compounds but also expand the toolkit for synthesizing indazole-based molecules with potential biological activity (Teixeira et al., 2006).

Biological Activity Investigation

Indazoles are known for their varied biological activities. Studies on specific indazole derivatives, such as 4-furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one, aim to investigate their biological activities, underlining the potential of indazole compounds in drug discovery and medicinal chemistry (Usova et al., 2000).

作用機序

Target of Action

Indazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding .

Biochemical Pathways

Indazole derivatives have been found to influence a variety of biochemical pathways, often related to their target proteins .

Result of Action

Indazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

Safety and Hazards

将来の方向性

The synthesis and application of indazole-containing compounds, including 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, continue to be an active area of research due to their potential medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

特性

IUPAC Name |

4-hydroxy-1-methylindazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLDJZPVCRZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767099.png)

![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)